Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is a glycoside with the molecular formula and a molecular weight of 320.29 g/mol. This compound is characterized by three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 4 of the glucopyranoside structure. It appears as a solid with a melting point range of 108-113°C and a predicted boiling point of approximately 389.6°C. The density of this compound is about 1.29 g/cm³ .
These reactions are essential for modifying the compound for various applications in research and industry.
Research indicates that methyl 2,3,4-triacetate-alpha-D-glucopyranoside exhibits biological activities such as:
These activities make it a candidate for further pharmacological studies.
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can be synthesized through several methods:
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside finds applications in:
Interaction studies involving methyl 2,3,4-triacetate-alpha-D-glucopyranoside focus on its effects on various biological systems. For example:
These studies are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with methyl 2,3,4-triacetate-alpha-D-glucopyranoside. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2,3,4-Tri-O-benzoyl-alpha-D-glucopyranoside | C_{18}H_{22}O_{9} | Contains benzoyl groups instead of acetyl groups |
Methyl alpha-D-glucopyranoside | C_{7}H_{14}O_{6} | Lacks acetylation; simpler structure |
Methyl 2,3-di-O-acetyl-alpha-D-glucopyranoside | C_{11}H_{18}O_{7} | Fewer acetyl groups; different biological properties |
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific triacetate structure which enhances its solubility and potential bioactivity compared to other glycosides. Its distinct acetylation pattern allows for varied interactions in biochemical contexts that may not be present in simpler or differently substituted compounds.
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside represents a carbohydrate derivative with significant structural complexity. The compound exhibits a well-defined molecular composition as detailed in Table 1 [1] [2] [3].
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₂₀O₉ |
Molecular Weight (g/mol) | 320.29 |
CAS Number | 7432-72-6 |
Chemical Name | Methyl 2,3,4-triacetate-alpha-D-glucopyranoside |
IUPAC Name | methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside |
The molecular formula C₁₃H₂₀O₉ indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, and nine oxygen atoms, with a calculated molecular weight of 320.29 g/mol [1] [2] [3]. This composition reflects the base glucopyranoside structure augmented by three acetyl protecting groups and one methyl substituent. The compound is officially registered under CAS number 7432-72-6 [1] [2] [3], providing a unique identifier for chemical databases and regulatory purposes.
The alpha anomeric configuration represents a critical structural feature of this glucopyranoside derivative. In the alpha configuration, the anomeric hydroxyl group (or its derivative) is positioned on the opposite side of the pyranose ring relative to the CH₂OH group at C-5 [4]. This spatial arrangement results in the methoxy group at the anomeric carbon (C-1) adopting an axial orientation in the chair conformation [4].
The alpha anomeric configuration is established through the specific stereochemical notation (2R,3R,4S,5R,6S), where the configuration at C-1 determines the anomeric designation [1]. The alpha configuration exhibits distinct spectroscopic properties, including characteristic optical activity measurements of [α]₂₂/D +148° in dimethyl sulfoxide at 1% concentration [1] [5], indicating strong dextrorotatory behavior typical of alpha-glucopyranosides.
The pyranose ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered ring systems [6] [7]. In this conformation, the ring carbons are positioned to minimize steric interactions and torsional strain [7]. The chair conformation allows for optimal bond angles approaching the tetrahedral geometry of sp³ hybridized carbons [7].
The pyranose ring conformation is maintained through specific geometric constraints that position the ring oxygen (O-5) and the anomeric carbon (C-1) in appropriate spatial relationships [7]. The chair conformation permits the systematic classification of substituent positions as either axial or equatorial, with equatorial positions generally preferred due to reduced steric interactions [8] [7].
The stability of the chair conformation is evidenced by the compound's resistance to conformational changes under normal conditions, though force-induced transitions between chair and boat conformations have been demonstrated in related pyranose systems [6] [7].
The three acetyl groups attached at positions C-2, C-3, and C-4 exhibit specific orientational preferences based on the underlying chair conformation of the glucopyranoside ring [9]. The acetyl groups at positions C-2 and C-4 adopt equatorial orientations, while the acetyl group at C-3 occupies an axial position, consistent with the stereochemical requirements of the alpha-D-glucopyranoside configuration [9].
The acetyl group orientations are influenced by steric considerations and electronic effects [9]. Equatorial acetyl groups experience reduced steric interactions with neighboring substituents compared to axial orientations [9] [8]. The carbonyl groups of the acetyl substituents can participate in weak intermolecular interactions, though they are limited in their hydrogen bonding capabilities as hydrogen bond donors [10].
Research has demonstrated that acetyl group orientations can influence the overall molecular conformation and reactivity patterns [11] [9]. The specific spatial arrangement of acetyl groups creates distinct hydrophobic and hydrophilic regions within the molecule, affecting solubility profiles and intermolecular interactions [12].
The compound exhibits a well-defined melting point range of 108-113°C [1] [13] [5], indicating good crystalline order in the solid state. This melting point range is characteristic of acetylated carbohydrate derivatives, which typically display higher melting points than their non-acetylated counterparts due to increased intermolecular interactions [1].
The solid-state behavior is characterized by the formation of white to off-white crystalline solids [1] [14]. The compound maintains stability at room temperature but requires storage at -20°C to prevent degradation [1] [5]. The relatively narrow melting point range suggests high purity and uniform crystal structure formation.
Property | Value |
---|---|
Melting Point (°C) | 108-113 |
Appearance | White to off-white solid |
Optical Activity [α]₂₂/D | +148° |
Solvent for Optical Activity | DMSO |
Concentration for Optical Activity | 1% |
Storage Temperature (°C) | -20 |
Form | Solid |
The solubility characteristics of methyl 2,3,4-triacetate-alpha-D-glucopyranoside are significantly influenced by the presence of three acetyl groups, which impart hydrophobic character to the molecule [12]. The compound demonstrates enhanced solubility in organic solvents such as methanol and ethanol compared to water, due to the hydrophobic acetyl substituents [12].
The reduced water solubility compared to unprotected glucopyranosides reflects the masking of hydroxyl groups that would otherwise engage in hydrogen bonding with water molecules [12]. The acetyl groups create hydrophobic regions that favor dissolution in organic media rather than aqueous environments [12].
Dimethyl sulfoxide serves as an effective solvent for optical activity measurements, indicating good solubility in polar aprotic solvents [1] [5]. This solubility pattern is consistent with compounds containing both polar carbohydrate cores and nonpolar acetyl protecting groups.
The compound crystallizes in the orthorhombic space group P₂₁₂₁₂₁, which belongs to the primitive lattice system [15] [16]. This space group is characterized by three perpendicular two-fold screw axes, creating a chiral crystal environment suitable for optically active molecules [15]. The P₂₁₂₁₂₁ space group is commonly observed in organic compounds, particularly those with inherent chirality such as carbohydrate derivatives [16].
The space group designation indicates that the crystal structure lacks inversion centers and mirror planes, consistent with the chiral nature of the alpha-D-glucopyranoside framework [15]. This crystallographic arrangement allows for the preservation of molecular chirality within the crystal lattice, supporting the observed optical activity of the compound.
The unit cell parameters define the basic repeating unit of the crystal structure, with dimensions a = 9.0312 Å, b = 11.731 Å, and c = 15.139 Å [17]. These parameters reflect the three-dimensional arrangement of molecules within the crystal lattice and provide insight into the packing efficiency and intermolecular interactions [17].
Parameter | Value |
---|---|
Space Group | P₂₁₂₁₂₁ |
Unit Cell Parameter a (Å) | 9.0312 |
Unit Cell Parameter b (Å) | 11.731 |
Unit Cell Parameter c (Å) | 15.139 |
Crystal System | Orthorhombic |
Lattice Type | Primitive |
The unit cell volume can be calculated as approximately 1,601 Ų, representing the space occupied by the asymmetric unit and its symmetry-related molecules [17]. The relatively large c-axis parameter suggests that molecules may be oriented with their long axes aligned along this crystallographic direction, potentially reflecting the extended conformation of the acetylated glucopyranoside structure.
Despite the presence of acetyl protecting groups that limit hydrogen bonding capabilities, the compound exhibits specific intermolecular hydrogen bonding patterns within the crystal structure [18] [19]. The remaining unprotected hydroxyl group at C-6 serves as the primary hydrogen bonding site, capable of both donor and acceptor interactions [18] [20].
The acetyl carbonyl groups can function as hydrogen bond acceptors, though their participation in hydrogen bonding is weaker compared to hydroxyl groups [19] [10]. The methoxy group at the anomeric position may also contribute to weak hydrogen bonding interactions through its oxygen atom [19].
Intermolecular hydrogen bonding patterns in carbohydrate derivatives typically involve cooperative networks that stabilize the crystal structure [18] [21]. The 1,3-diaxial interactions between hydroxyl groups, where present, can influence the overall hydrogen bonding architecture [21].
The crystallographic hydrogen bonding patterns contribute to the stability of the solid-state structure and influence physical properties such as melting point and solubility [18] [19]. The specific arrangement of hydrogen bonding donors and acceptors within the P₂₁₂₁₂₁ space group creates a three-dimensional network that maintains crystal integrity [20].